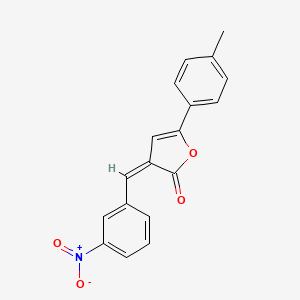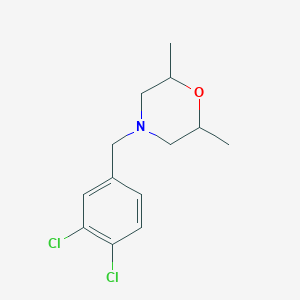![molecular formula C20H17N3O3S B5136241 1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione, also known as PD-98059, is a compound that has been widely used in scientific research to understand the mechanisms of cellular signaling pathways. PD-98059 is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK), which is a key component of the MAPK signaling pathway. This pathway is important for regulating cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in many diseases, including cancer.
Mécanisme D'action
1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione acts as a competitive inhibitor of MEK, which is upstream of MAPK in the signaling pathway. MEK is responsible for phosphorylating and activating MAPK, which then translocates to the nucleus and activates various transcription factors. By inhibiting MEK, this compound prevents the activation of MAPK and downstream signaling events.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neurons, it has been shown to protect against oxidative stress and promote neurite outgrowth. In cardiomyocytes, it has been shown to protect against ischemia/reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione is its selectivity for MEK, which allows for specific inhibition of the MAPK signaling pathway without affecting other signaling pathways. However, one limitation is that it is not a permanent inhibitor and must be added continuously to maintain inhibition.
Orientations Futures
As our understanding of the MAPK signaling pathway continues to grow, there are many potential future directions for research involving 1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione. One area of interest is the role of MAPK signaling in cancer progression and metastasis, and the potential for this compound as a therapeutic agent. Another area of interest is the role of MAPK signaling in neurodegenerative diseases, and the potential for this compound to protect against neuronal damage. Additionally, there is potential for the development of more potent and selective MEK inhibitors based on the structure of this compound.
Méthodes De Synthèse
1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 4-methyl-2-aminobenzenethiol to form the intermediate 4-methoxyphenyl-(4-methyl-2-thioquinazolin-3-yl)-amine. This intermediate is then reacted with ethyl acetoacetate and acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione has been used extensively in scientific research to study the MAPK signaling pathway and its role in various cellular processes. It has been shown to inhibit the activation of MAPK in response to various stimuli, including growth factors, cytokines, and stress. This inhibition has been used to study the downstream effects of MAPK signaling, including changes in gene expression, cell proliferation, and apoptosis.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-15-5-3-4-6-16(15)22-20(21-12)27-17-11-18(24)23(19(17)25)13-7-9-14(26-2)10-8-13/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTHHOREEZWYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)




![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)

![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)
![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)
